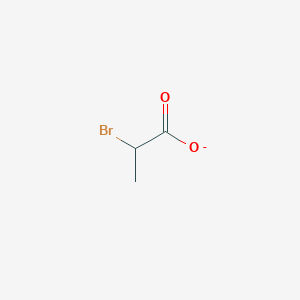

2-Bromopropanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C3H4BrO2- |

|---|---|

Molekulargewicht |

151.97 g/mol |

IUPAC-Name |

2-bromopropanoate |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/p-1 |

InChI-Schlüssel |

MONMFXREYOKQTI-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C(=O)[O-])Br |

Synonyme |

2-bromopropionic acid 2-bromopropionic acid, (DL)-isomer alpha-bromopropionate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 2-Bromopropanoate from Propionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromopropanoate esters, key intermediates in the production of various pharmaceuticals and fine chemicals. The primary route involves the α-bromination of propionic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to enable reproducible and efficient synthesis.

Overview of the Synthetic Pathway

The conversion of propionic acid to this compound is a two-step process:

-

α-Bromination of Propionic Acid: The Hell-Volhard-Zelinsky reaction is the hallmark method for this transformation. It involves the reaction of propionic acid with bromine in the presence of a phosphorus catalyst (e.g., phosphorus tribromide or red phosphorus) to selectively introduce a bromine atom at the α-carbon.[1]

-

Esterification: The resulting 2-bromopropionic acid is then esterified with an appropriate alcohol (e.g., ethanol (B145695) or methanol) under acidic catalysis to yield the desired this compound ester.

Reaction Mechanisms and Pathways

Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism

The HVZ reaction proceeds through the in-situ formation of an acyl bromide, which is more readily enolized than the parent carboxylic acid. This enol intermediate then undergoes electrophilic attack by bromine at the α-position. The α-bromo acyl bromide can then be hydrolyzed to the final product, 2-bromopropionic acid.[2][3]

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Fischer Esterification Mechanism

Fischer esterification is an acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen of 2-bromopropionic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[4]

Quantitative Data Summary

The efficiency of the synthesis is dependent on the choice of reagents and reaction conditions. The following tables summarize reported yields for the key reaction steps.

Table 1: Comparison of Catalysts and Yields for the Hell-Volhard-Zelinsky Reaction of Propionic Acid

| Catalyst System | Product | Yield (%) | Reference |

| Red Phosphorus / Bromine | 2-Bromopropionyl bromide | 75-80 | [2] |

| Phosphorus Tribromide / Bromine | 2-Bromopropionic acid | High (unspecified) | [1] |

| N-Bromosuccinimide / H₂SO₄ in TFA | 2-Bromopropionic acid | 89 |

Table 2: Comparison of Catalysts and Yields for the Esterification of 2-Bromopropionic Acid

| Alcohol | Catalyst | Product | Yield (%) | Reference |

| Ethanol | Composite Catalyst | Ethyl this compound | 97.6 - 98.1 | [5] |

| Ethanol | 1M HCl in Et₂O | Ethyl this compound | ~75 | [6] |

| n-Propanol | Sulfuric Acid | Propyl propanoate | 96.9 | |

| Ethanol | Sulfuric Acid | Ethyl propanoate | ~65 (at equilibrium) | [4] |

| Various | p-Toluenesulfonic acid | Various esters | Good |

Detailed Experimental Protocols

Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

-

Propionic acid

-

Red phosphorus (amorphous)

-

Bromine

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, combine 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.[2]

-

Slowly add 66.7 g of bromine from the dropping funnel. After the initial addition, warm the mixture to 40-50 °C.[2]

-

Continue the dropwise addition of an additional 100 g of bromine.[2]

-

Once the addition is complete, gently reflux the mixture for 2 hours.[2]

-

Distill the resulting 2-bromopropionyl bromide at atmospheric pressure (boiling point: 154 °C). The expected yield is 75-80%.[2]

-

For the hydrolysis, add one and one-third equivalents of water to the 2-bromopropionyl bromide and stir the mixture under a reflux condenser, cooling with an ice-water bath until a homogeneous solution is formed.[2]

-

Warm the reaction mixture for 90 minutes to complete the hydrolysis.[2]

-

Cool the crude 2-bromopropionic acid solution to room temperature and extract it with several volumes of diethyl ether.[2]

-

Dry the combined ether extracts over anhydrous sodium sulfate.[2]

-

Remove the ether by evaporation and fractionally distill the residue under reduced pressure. Collect the fraction boiling at 124 °C at 18-19 mm Hg. The expected yield is approximately 60% based on the 2-bromopropionyl bromide.[2]

Synthesis of Ethyl this compound via Fischer Esterification

Materials:

-

2-Bromopropionic acid

-

Ethanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 25 g of 2-bromopropionic acid in 200 mL of ethanol.[6]

-

Add a solution of 5 mL of diethyl ether in 1 M HCl.[6]

-

Heat the reaction mixture to reflux overnight.[6]

-

After the reaction is complete, remove the solvent using a rotary evaporator.[6]

-

The crude product is a yellow oil. The reported yield is approximately 20.4 g (around 75%).[6]

-

For purification, dissolve the crude product in diethyl ether and wash sequentially with saturated sodium carbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified ethyl this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound esters.

Caption: Workflow for this compound synthesis.

Spectroscopic Data for Product Characterization

Ethyl this compound:

-

¹H NMR (500 MHz, CDCl₃): δ 4.36 (q, J = 7.00 Hz, 1H), 4.24 (qd, J = 7.00 Hz, 2.69 Hz, 2H), 1.83 (d, J = 7.08 Hz, 3H), 1.31 (t, J = 7.20 Hz, 3H).[6]

Methyl this compound:

-

¹H NMR (300 MHz, CDCl₃): δ 4.381 (q, J = 6.95 Hz, 1H), 3.784 (s, 3H), 1.831 (d, J = 6.95 Hz, 3H).

Conclusion

The synthesis of this compound from propionic acid is a well-established and reliable process. The Hell-Volhard-Zelinsky reaction provides an effective means for the α-bromination of propionic acid, and subsequent Fischer esterification allows for the efficient production of the desired ester. The choice of catalysts and reaction conditions can be tailored to optimize yields and purity, making this synthetic route adaptable for various research and development applications. Careful execution of the experimental protocols and purification procedures is crucial for obtaining high-quality this compound for use in further synthetic endeavors.

References

physical and chemical properties of 2-Bromopropanoate

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Bromopropanoate and its Derivatives

This technical guide provides a comprehensive overview of 2-bromopropanoic acid and its common ester derivatives, methyl this compound and ethyl this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the physical and chemical properties, experimental protocols for synthesis and analysis, and key chemical transformations.

Physical and Chemical Properties

2-Bromopropanoic acid and its esters are versatile reagents in organic synthesis.[1] The presence of a bromine atom at the alpha-position to the carbonyl group makes them valuable intermediates for the synthesis of pharmaceuticals and agrochemicals.[1]

Physical Properties

The physical properties of 2-bromopropanoic acid, methyl this compound, and ethyl this compound are summarized in the tables below for easy comparison.

Table 1: Physical Properties of 2-Bromopropanoic Acid

| Property | Value |

| Molecular Formula | C₃H₅BrO₂[2] |

| Molecular Weight | 152.97 g/mol [3] |

| Appearance | Colorless to light yellow liquid or solid[1] |

| Melting Point | 25.7 °C[2] |

| Boiling Point | 203 °C[2] |

| Density | 1.7 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.475 |

| Solubility | Soluble in water, alcohol, ether, and chloroform.[4] |

| Vapor Pressure | 0.12 mmHg at 25°C[2] |

Table 2: Physical Properties of Methyl this compound

| Property | Value |

| Molecular Formula | C₄H₇BrO₂[5] |

| Molecular Weight | 167.00 g/mol [6] |

| Appearance | Liquid |

| Boiling Point | 156-160 °C; 51 °C at 19 mmHg |

| Density | 1.497 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.451 |

| Solubility | Insoluble in water. |

Table 3: Physical Properties of Ethyl this compound

| Property | Value |

| Molecular Formula | C₅H₉BrO₂[7] |

| Molecular Weight | 181.03 g/mol [8][9] |

| Appearance | Liquid |

| Boiling Point | 156-160 °C[7][9] |

| Density | 1.394 g/mL at 25 °C[7][9] |

| Refractive Index (n20/D) | 1.446[9] |

| Flash Point | 51 °C (closed cup)[9] |

Chemical Reactivity

2-Bromopropanoic acid and its esters are reactive compounds useful in various organic transformations. The bromine atom is a good leaving group, making these compounds susceptible to nucleophilic substitution reactions. They are used as alkylating agents for mercaptans and other sulfur-containing compounds.[10] For instance, 2-bromoethyl propanoate is utilized in the Williamson ether synthesis to introduce a propionate (B1217596) moiety to a phenolic precursor, a key step in the synthesis of some aryloxyphenoxypropionate herbicides.[11]

Experimental Protocols

Synthesis of 2-Bromopropanoic Acid

A common method for the synthesis of 2-bromopropanoic acid is the Hell-Vohlard-Zelinsky reaction, which involves the bromination of propanoic acid in the presence of a catalyst like red phosphorus or phosphorus trichloride.[1][12]

Protocol: Bromination of Propionic Acid [1]

-

To a reaction vessel, add propionic acid and a catalytic amount of phosphorus trichloride.

-

Maintain the temperature of the mixture at 80°C.

-

Slowly add bromine to the reaction mixture dropwise.

-

After the addition of bromine is complete, increase the temperature to 85°C.

-

Once the color of the bromine disappears, further increase the temperature to 100°C for approximately 2-3 hours.

-

Remove unreacted bromine and hydrobromic acid under reduced pressure.

-

The final product is obtained by distillation under reduced pressure.

Synthesis of Ethyl this compound

Ethyl this compound can be synthesized from 2-bromopropanoic acid via Fischer esterification.

Protocol: Fischer Esterification of 2-Bromopropanoic Acid

A detailed procedure for the synthesis of ethyl (2S)-bromopropanoate from (2S)-bromopropanoic acid involves the following steps:[13]

-

Combine 2-bromopropanoic acid, ethanol, and a catalytic amount of sulfuric acid in a round-bottom flask.

-

Set up the apparatus for reflux with a means to remove water as it is formed, such as a Dean-Stark apparatus or by using a drying agent.

-

Heat the mixture to reflux. The removal of water drives the equilibrium towards the formation of the ester.

-

Monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the ester into an organic solvent like dichloromethane.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude ethyl this compound by distillation.

A patented method also describes the synthesis through bromination of propionic acid followed by esterification with ethanol.[14]

Analytical Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the characterization of this compound derivatives.

-

¹H NMR of 2-Bromopropanoic Acid: In CDCl₃, the spectrum shows a signal for the carboxylic acid proton around 11.50 ppm, a quartet for the alpha-proton at approximately 4.41 ppm, and a doublet for the methyl protons at about 1.86 ppm.[15]

-

¹H NMR of Ethyl this compound: The ¹H NMR spectrum provides distinct signals for the different protons in the molecule, allowing for structural confirmation.[16]

-

Deuterated Standards: Deuterated forms, like ethyl 2-bromopropionate-d3, can be used as internal standards for quantitative NMR (qNMR) due to their chemical stability and distinct NMR signals.[17]

Mandatory Visualizations

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

Caption: Chemical relationship showing the synthesis pathways from propanoic acid to 2-bromopropanoic acid and its esters.

References

- 1. 2-Bromopropionic acid | 598-72-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Alpha-bromopropionate | C3H4BrO2- | CID 14535398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. methyl (2S)-2-bromopropanoate | C4H7BrO2 | CID 638138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-溴丙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]

- 8. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]

- 9. Ethyl-2-Brompropionat 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Bromopropionic acid CAS#: 598-72-1 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. quora.com [quora.com]

- 13. youtube.com [youtube.com]

- 14. CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents [patents.google.com]

- 15. 2-Bromopropionic acid(598-72-1) 1H NMR spectrum [chemicalbook.com]

- 16. Ethyl 2-bromopropionate(535-11-5) 1H NMR spectrum [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to 2-Bromopropanoates for Scientific Professionals

This technical guide provides an in-depth overview of 2-bromopropanoic acid and its corresponding methyl, ethyl, and isopropyl esters. The information is tailored for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and safety information to support laboratory applications.

Core Chemical Data

The term "2-bromopropanoate" can refer to the conjugate base of 2-bromopropanoic acid or, more commonly in a laboratory context, to an ester derivative. This guide focuses on the parent acid and its simple alkyl esters, which are frequently used as intermediates in organic synthesis. The fundamental properties of these compounds are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of 2-Bromopropanoic Acid and Its Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Bromopropanoic acid | 598-72-1 | C₃H₅BrO₂ | 152.97[1][2] | 203[2] | 1.700 (at 25 °C)[2] | 1.475[2] |

| Methyl this compound | 5445-17-0 | C₄H₇BrO₂ | 167.00[3] | 51 / 19 mmHg[4] | 1.497 (at 25 °C)[4] | 1.451[4] |

| Ethyl this compound | 535-11-5 | C₅H₉BrO₂ | 181.03[5] | 156-160[5] | 1.394 (at 25 °C)[5] | 1.446[5] |

| Isopropyl this compound | 7401-84-5 | C₆H₁₁BrO₂ | 195.05[6] | Not readily available | Not readily available | Not readily available |

Table 2: Safety Information for 2-Bromopropanoic Acid and Its Esters

| Compound Name | Hazard Statements | Signal Word |

| 2-Bromopropanoic acid | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[7] | Danger |

| Methyl this compound | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[8] | Danger |

| Ethyl this compound | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[9] | Danger |

| Isopropyl this compound | Not extensively classified, handle with care as with other alpha-bromo esters. | Not specified |

Applications in Synthesis

2-Bromopropanoic acid and its esters are versatile building blocks in organic synthesis, primarily utilized as alkylating agents. The presence of a bromine atom alpha to a carbonyl group makes the alpha-carbon susceptible to nucleophilic attack. These compounds are key intermediates in the production of various pharmaceuticals and agrochemicals. For instance, 2-bromopropionic acid is a precursor in the synthesis of herbicides like Napropamide and fungicides such as metalaxyl.[6] In the pharmaceutical industry, these compounds are instrumental in synthesizing active pharmaceutical ingredients (APIs), including certain non-steroidal anti-inflammatory drugs (NSAIDs).[10]

Experimental Protocol: Williamson Ether Synthesis of Ethyl 2-(4-phenylphenoxy)propanoate

This protocol details the synthesis of ethyl 2-(4-phenylphenoxy)propanoate, a precursor to the NSAID Fenoprofen, using ethyl this compound. This reaction is an example of the Williamson ether synthesis, where a phenoxide displaces a halide in an Sₙ2 reaction.[11][12][13]

Reagents and Materials:

-

Ethyl this compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) to anhydrous acetone.

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Subsequently, add ethyl this compound (1.2 equivalents) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the inorganic salts by filtration. The filtrate, containing the crude product, can be concentrated under reduced pressure.

-

Purification: The crude ethyl 2-(4-phenylphenoxy)propanoate can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[14]

The subsequent step to obtain the final active pharmaceutical ingredient involves the hydrolysis of the ester to the corresponding carboxylic acid.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis described in the experimental protocol.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. benchchem.com [benchchem.com]

- 4. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. adpharmachem.com [adpharmachem.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Solubility of 2-Bromopropanoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromopropanoate esters, specifically focusing on methyl and ethyl this compound, in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, adaptable experimental protocol for determining the solubility of these compounds. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields requiring a thorough understanding of the physicochemical properties of this compound esters.

Qualitative Solubility of this compound Esters

Methyl and ethyl this compound are generally characterized by their good solubility in a range of common organic solvents and limited solubility in water. This behavior is consistent with the physicochemical properties of many alkyl halides and esters. The presence of the polar ester group allows for some interaction with polar solvents, while the alkyl and bromo substituents contribute to their solubility in less polar organic media.

A summary of the qualitative solubility for methyl and ethyl this compound is presented in Table 1. It is important to note that terms such as "soluble" and "slightly soluble" are qualitative and the actual solubility can vary with temperature and the specific grade of the solvent and solute.

Table 1: Qualitative Solubility of Methyl and Ethyl this compound

| Solvent Family | Specific Solvent | Methyl this compound | Ethyl this compound |

| Alcohols | Methanol | Soluble | Soluble[1] |

| Ethanol | Soluble | Soluble[2] | |

| Ethers | Diethyl Ether | Soluble | Soluble[2] |

| Chlorinated Solvents | Dichloromethane | Soluble | Soluble[2] |

| Chloroform | Soluble | Soluble[1] | |

| Aromatic Hydrocarbons | Benzene | Soluble | Not explicitly stated, but expected to be soluble |

| Water | Water | Insoluble/Slightly Soluble | Insoluble/Limited Solubility[1][2] |

Experimental Protocol for Solubility Determination: Shake-Flask Method with UV-Vis Spectroscopic Analysis

The following is a detailed, adaptable protocol for the quantitative determination of the solubility of a this compound ester in a specific organic solvent. This method is based on the widely accepted shake-flask equilibrium method, followed by quantitative analysis using UV-Visible spectroscopy.

Materials and Equipment

-

This compound ester (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Analytical balance (± 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Procedure

Step 1: Preparation of a Saturated Solution (Shake-Flask Method)

-

Accurately weigh an excess amount of the this compound ester and add it to a series of screw-capped vials or flasks. The exact amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is crucial to visually confirm the presence of undissolved solute at the end of the equilibration period.

Step 2: Sample Filtration

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (pre-equilibrated at the experimental temperature) into a clean, dry vial. This step is critical to remove any undissolved microparticles.

Step 3: Preparation of Standard Solutions for Calibration Curve

-

Prepare a stock solution of the this compound ester in the chosen organic solvent with a precisely known concentration.

-

Perform a series of serial dilutions of the stock solution to obtain at least five standard solutions of different, known concentrations.

Step 4: UV-Vis Spectroscopic Analysis

-

Determine the wavelength of maximum absorbance (λmax) of the this compound ester in the selected solvent by scanning a standard solution across a suitable UV range.

-

Measure the absorbance of each standard solution and the filtered saturated solution at the determined λmax using the spectrophotometer. Use the pure solvent as a blank.

Step 5: Data Analysis

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

-

Use the equation of the line to calculate the concentration of the this compound ester in the filtered saturated solution from its measured absorbance. This concentration represents the solubility of the ester in the solvent at the experimental temperature.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical process of a solubility study.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical flow of a comprehensive solubility study.

References

Spectroscopic Characterization of Ethyl 2-Bromopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-bromopropanoate, a key intermediate in various organic syntheses. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl this compound, providing a reference for its structural elucidation and characterization.

Table 1: ¹H NMR Spectroscopic Data for Ethyl this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.36 | Quartet (q) | 7.00 | 1 | CH |

| 4.24 | Quartet of doublets (qd) | 7.00, 2.69 | 2 | OCH₂ |

| 1.83 | Doublet (d) | 7.08 | 3 | CH₃ (on chiral center) |

| 1.31 | Triplet (t) | 7.20 | 3 | CH₃ (of ethyl group) |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Atom |

| 169.5 | C=O |

| 62.5 | OCH₂ |

| 42.5 | CHBr |

| 21.5 | CH₃ (on chiral center) |

| 14.0 | CH₃ (of ethyl group) |

Table 3: Infrared (IR) Spectroscopic Data for Ethyl this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980-2900 | Medium-Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1260 | Strong | C-O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~650 | Medium-Strong | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data for Ethyl this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182/180 | Low | [M]⁺ (Molecular ion) |

| 137/135 | Moderate | [M - OCH₂CH₃]⁺ |

| 109/107 | High | [CH₃CHBr]⁺ |

| 73 | Moderate | [COOCH₂CH₃]⁺ |

| 29 | Very High | [CH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as ethyl this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of ethyl this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

2. ¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including a 90° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to ensure accurate integration.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Data Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard broadband proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum and reference the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

-

Place one to two drops of ethyl this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[1]

-

Ensure there are no air bubbles trapped between the plates.

2. Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Label the significant absorption peaks on the resulting spectrum.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and return them to a desiccator.[1]

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which is suitable for volatile compounds like ethyl this compound, dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Inject a small volume (e.g., 1 µL) of the dilute solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.

-

For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 10 µg/mL).[2] The solution is then introduced directly into the ion source via a syringe pump.

2. Data Acquisition (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.

Caption: Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to the Gas-Phase Elimination of 2-Bromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase elimination reaction of 2-bromopropionic acid, a process of significant interest in the study of reaction mechanisms and kinetics. This document details the underlying mechanism, presents key quantitative data, outlines a representative experimental protocol, and provides visualizations to facilitate a deeper understanding of the process.

Core Reaction Mechanism

The gas-phase elimination of 2-bromopropionic acid is a unimolecular reaction that proceeds via a polar, five-membered cyclic transition state.[1] This intramolecular mechanism involves the acidic hydrogen of the carboxyl group assisting in the departure of the bromine atom, while the carboxylic oxygen stabilizes the transition state.[1] The reaction ultimately yields acetaldehyde, carbon monoxide, and hydrogen bromide as the primary products.[1] Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(3df, 3pd) level support this proposed mechanism.[1]

The reaction is homogeneous and follows first-order kinetics.[1] The presence of a free radical scavenger, such as toluene, is often used in experimental studies to ensure that the reaction proceeds exclusively through this unimolecular pathway and to suppress any competing free-radical chain reactions.[1]

Quantitative Data Summary

The kinetic parameters for the gas-phase pyrolysis of 2-bromopropionic acid have been determined experimentally. The following table summarizes the key quantitative data available for this reaction.

| Parameter | Value | Method |

| Arrhenius Equation | log k₁(s⁻¹) = (12.41 ± 0.29) − (180.3 ± 3.4)kJ mol⁻¹(2.303RT)⁻¹ | Experimental[1] |

| Activation Energy (Ea) | 180.3 ± 3.4 kJ/mol | Experimental[1] |

| Activation Energy (Ea) | 189.5 kJ/mol | Theoretical (B3LYP/6-311++G(3df, 3pd))[1] |

| Pre-exponential Factor (A) | 10¹².¹⁴ s⁻¹ | Experimental (Calculated from Arrhenius equation) |

| Temperature Range | 310–430°C (583-703 K) | Experimental[1] |

| Pressure Range | 26.5–201.5 torr | Experimental[1] |

Visualizing the Reaction Pathway

The following diagrams illustrate the proposed reaction mechanism and a general workflow for studying this gas-phase elimination.

Caption: Proposed reaction mechanism for the gas-phase elimination of 2-bromopropionic acid.

Caption: General experimental workflow for studying gas-phase elimination kinetics.

Experimental Protocols

While a specific, detailed experimental protocol for the gas-phase elimination of 2-bromopropionic acid is not extensively published, a representative methodology can be constructed based on the kinetic studies reported.[1]

Objective: To determine the kinetic parameters of the gas-phase elimination of 2-bromopropionic acid.

Materials:

-

2-Bromopropionic acid (99% purity)

-

Toluene (as a free-radical scavenger)

-

Inert gas (e.g., Nitrogen or Argon)

-

Seasoned static reaction vessel (typically quartz)

-

High-temperature furnace with a programmable temperature controller

-

Vacuum line and pressure measurement system (manometer or pressure transducer)

-

Gas sampling system

-

Gas chromatograph (GC) or Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis

Procedure:

-

Vessel Preparation: The static reaction vessel is "seasoned" by carrying out the pyrolysis of a compound like allyl bromide to coat the interior surface, which helps to minimize surface reactions and ensure homogeneity. The vessel is then evacuated to a high vacuum.

-

Sample Introduction: A known pressure of 2-bromopropionic acid vapor is introduced into the heated reaction vessel. Toluene is added in excess to inhibit any free-radical chain reactions. The total pressure in the vessel is recorded.

-

Reaction Conditions: The reaction vessel is maintained at a constant, precise temperature within the range of 310-430°C. The pressure is monitored throughout the reaction.

-

Kinetic Runs: The reaction is allowed to proceed for a specific period. The progress of the reaction can be monitored by the change in total pressure or by periodically taking gas samples for analysis.

-

Product Analysis: At the end of the reaction period, the contents of the reaction vessel are rapidly quenched and collected. The product mixture is then analyzed using GC or GC-MS to identify and quantify the products (acetaldehyde, CO, and HBr) and the remaining reactant.

-

Data Analysis: The rate of disappearance of 2-bromopropionic acid is determined at various temperatures. The first-order rate constants (k) are calculated from this data. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A).

This in-depth guide provides a foundational understanding of the gas-phase elimination of 2-bromopropionic acid, equipping researchers and professionals with the necessary knowledge of its mechanism, kinetics, and a framework for experimental investigation. The provided data and visualizations serve as a valuable resource for further study and application in relevant fields.

References

A Technical Guide to the Stereoselective Synthesis of 2-Bromopropanoates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemistry and synthesis of 2-bromopropanoates, crucial chiral building blocks in the pharmaceutical and chemical industries. The precise stereochemical control during the synthesis of these compounds is paramount for the efficacy and safety of many active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of various synthetic strategies, including diastereoselective, enantioselective, and kinetic resolution methods, complete with detailed experimental protocols and comparative data.

Introduction to the Stereochemistry of 2-Bromopropanoates

2-Bromopropanoic acid and its esters possess a stereogenic center at the α-carbon, existing as (R)- and (S)-enantiomers. The biological activity of molecules derived from these enantiomers can differ significantly. Therefore, the ability to selectively synthesize one enantiomer is of critical importance. Traditional methods of α-bromination, such as the Hell-Volhard-Zelinsky (HVZ) reaction, typically yield racemic mixtures due to the formation of a planar enol or enolate intermediate, which can be attacked by bromine from either face with equal probability. This guide focuses on advanced stereoselective methods that overcome this limitation.

Diastereoselective Synthesis Using Chiral Auxiliaries

A robust strategy for controlling the stereochemistry at the α-position is the use of a chiral auxiliary. Evans' oxazolidinones are particularly effective for this purpose. The propionyl group is first attached to the chiral auxiliary, and the subsequent diastereoselective bromination of the resulting N-propionyl oxazolidinone allows for the introduction of bromine with a high degree of stereocontrol.

Synthesis of N-Propionyl Oxazolidinone

The first step involves the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride.

Diastereoselective Bromination

The N-propionyl oxazolidinone is then enolized and treated with a brominating agent. The bulky chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective bromination.

Experimental Protocol: Diastereoselective Bromination of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Step 1: Enolization To a solution of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under a nitrogen atmosphere, is slowly added a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) in THF. The mixture is stirred for 30 minutes at this temperature to ensure complete enolate formation.

-

Step 2: Bromination A solution of N-bromosuccinimide (NBS) (1.2 equiv.) in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.

-

Step 3: Quenching and Work-up The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Step 4: Purification and Auxiliary Cleavage The crude product is purified by column chromatography on silica (B1680970) gel. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the purified product. The chiral auxiliary can then be cleaved by treatment with a suitable nucleophile, such as lithium hydroperoxide, to yield the desired enantiomerically enriched 2-bromopropanoic acid.

Enantioselective Organocatalytic α-Bromination

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, particularly those derived from cinchona alkaloids, can catalyze the enantioselective α-bromination of carbonyl compounds. This method offers a direct route to chiral α-bromo esters from their corresponding prochiral precursors.

Experimental Protocol: Organocatalytic Enantioselective α-Bromination of a Propanoic Acid Derivative

-

Step 1: Reaction Setup To a solution of a suitable propanoic acid derivative (e.g., propionic anhydride) (1.0 equiv.) in an appropriate solvent such as dichloromethane (B109758) (DCM) at -20 °C, is added a cinchona alkaloid-derived catalyst (e.g., a derivative of quinine (B1679958) or quinidine) (0.1 equiv.).

-

Step 2: Addition of Brominating Agent A solution of an electrophilic bromine source, such as N-bromosuccinimide (NBS) (1.1 equiv.), in DCM is added slowly to the reaction mixture.

-

Step 3: Reaction Monitoring and Work-up The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification and Analysis The crude product is purified by flash column chromatography. The enantiomeric excess (ee) of the resulting 2-bromopropanoate is determined by chiral high-performance liquid chromatography (HPLC).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for separating enantiomers from a racemic mixture. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose due to their high enantioselectivity and operational simplicity. In the case of 2-bromopropanoates, the enzyme selectively catalyzes the hydrolysis or esterification of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product.

Experimental Protocol: Kinetic Resolution of Racemic Ethyl this compound using Candida antarctica Lipase B (Novozym 435)

-

Step 1: Reaction Mixture Preparation In a flask, racemic ethyl this compound (1.0 equiv.) is dissolved in a suitable organic solvent, such as methyl tert-butyl ether (MTBE). To this solution, an alcohol (e.g., n-butanol, 1.5 equiv.) is added.

-

Step 2: Enzymatic Reaction Immobilized Candida antarctica lipase B (Novozym 435) is added to the mixture (e.g., 10-20% by weight of the substrate). The suspension is incubated in a shaker at a controlled temperature (e.g., 40 °C).

-

Step 3: Monitoring the Resolution The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or HPLC to determine the conversion and the enantiomeric excess of both the remaining substrate and the product ester.

-

Step 4: Termination and Separation When the conversion reaches approximately 50%, the enzyme is removed by filtration. The solvent is then removed under reduced pressure. The resulting mixture of the unreacted (S)-ethyl this compound and the newly formed (R)-butyl this compound can be separated by column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the different stereoselective synthesis methods for 2-bromopropanoates.

| Method | Substrate | Stereoselective Agent/Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Diastereoselective Bromination | N-Propionyl Oxazolidinone | Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | 85-95 | >98:2 | >98 (after auxiliary cleavage) |

| Organocatalytic Bromination | Propionic Anhydride | Cinchona Alkaloid Derivative | 70-90 | N/A | 85-95 |

| Enzymatic Kinetic Resolution | Racemic Ethyl this compound | Candida antarctica Lipase B (Novozym 435) | ~45-50 (for each enantiomer) | N/A | >99 (for unreacted substrate) |

Visualizations

Logical Workflow for Stereoselective Synthesis of this compound

Caption: Overview of synthetic routes to enantiomerically enriched 2-bromopropanoates.

Signaling Pathway: Mechanism of Organocatalytic α-Bromination

Caption: Catalytic cycle for the enantioselective α-bromination of a propanoate derivative.

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Step-by-step workflow for the enzymatic kinetic resolution of racemic ethyl this compound.

The Biological Activity of 2-Bromopropanoate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Derivatives of 2-bromopropanoic acid represent a class of small molecules with potential therapeutic applications. The presence of a bromine atom at the alpha-position of the propanoate backbone imparts unique chemical reactivity, making these compounds interesting candidates for the development of novel drugs. This technical guide provides an in-depth overview of the known biological activities of 2-bromopropanoate derivatives, with a focus on their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. Detailed experimental protocols for the evaluation of these activities and diagrams of relevant signaling pathways are included to facilitate further research and development in this area.

Introduction

2-Bromopropanoic acid and its derivatives are versatile chemical entities that have been explored in various fields of organic synthesis. Their biological activities, while not as extensively studied as some other classes of compounds, have shown promise in preliminary investigations. The core structure, featuring a reactive C-Br bond, allows for facile modification and the generation of diverse chemical libraries of esters and amides. This guide aims to consolidate the current understanding of the biological potential of these derivatives and to provide a practical framework for researchers and drug development professionals interested in exploring this chemical space.

Potential Biological Activities

While specific data for a wide range of this compound derivatives is limited, research on related compounds, such as other propanoic acid derivatives and molecules containing bromo-moieties, suggests several potential biological activities.

Anticancer Activity

Anti-inflammatory Activity

Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of newly synthesized benzamides and nicotinamides have been linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation[2]. It is plausible that this compound amides could exert anti-inflammatory effects through similar mechanisms. Studies on fatty acid amides have also revealed their ability to decrease the production of the pro-inflammatory mediator TNF-α[3]. The anti-inflammatory potential of novel 2-aryl propionic acid amide modifications of naproxen (B1676952) and ibuprofen (B1674241) has also been explored[4].

Enzyme Inhibition

The reactivity of the this compound scaffold makes it a candidate for the design of enzyme inhibitors. The bromine atom can act as a leaving group in nucleophilic substitution reactions, potentially allowing for covalent modification of enzyme active sites. Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes, suggesting that derivatives of 2-bromopropanoic acid could be explored for similar activities[5]. Furthermore, various substituted propanoate derivatives have been investigated as potential inhibitors of enzymes such as carnitine acetyltransferase[6].

Quantitative Data Summary

Specific quantitative data for the biological activity of a wide range of this compound derivatives is not extensively available in the peer-reviewed literature. The following table provides a template for how such data, if available, would be presented. Researchers are encouraged to use this structure to tabulate their own experimental findings for clear comparison.

| Compound ID | Derivative Type | Target/Assay | Cell Line/Enzyme | IC50/EC50 (µM) | Reference |

| [Example] | Ester | Cytotoxicity (MTT) | MCF-7 | [Data] | [Citation] |

| [Example] | Amide | Anti-inflammatory (PGE2) | BV2 Microglia | [Data] | [Citation] |

| [Example] | - | Enzyme Inhibition | Lipoxygenase | [Data] | [Citation] |

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate the biological activity of this compound derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Test this compound derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[10][11][12][13][14]

Materials:

-

Male Wistar rats or Swiss albino mice

-

1% (w/v) Carrageenan suspension in sterile saline

-

Test this compound derivatives

-

Positive control (e.g., Indomethacin or Diclofenac)

-

Vehicle (e.g., saline, or saline with a small amount of Tween 80)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at various doses). Fast the animals overnight before the experiment with free access to water.

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compounds, positive control, or vehicle orally via gavage.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Visualizations

The biological effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. Below are diagrams of two fundamental pathways, the NF-κB and Apoptosis pathways, which are often implicated in inflammation and cancer, respectively.

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response.[15][16][17][18] Its activation leads to the transcription of numerous pro-inflammatory genes.

Caption: The canonical NF-κB signaling pathway.

Apoptosis Signaling Pathway in Cancer

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells.[19][20][21][22] Many anticancer agents exert their effects by inducing apoptosis in cancer cells.

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Conclusion and Future Directions

Derivatives of 2-bromopropanoic acid present an intriguing, yet underexplored, area for drug discovery. Their potential to exhibit anticancer, anti-inflammatory, and enzyme-inhibiting activities warrants further systematic investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of this class of compounds. Future work should focus on the synthesis of diverse libraries of this compound esters and amides, followed by comprehensive biological screening to identify lead compounds. Subsequent structure-activity relationship (SAR) studies and mechanistic investigations will be crucial for optimizing the potency and selectivity of these derivatives, ultimately paving the way for the development of novel therapeutic agents.

References

- 1. Towards cytotoxic and selective derivatives of maslinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors [mdpi.com]

- 7. researchhub.com [researchhub.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 11. inotiv.com [inotiv.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. mdpi.com [mdpi.com]

- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 22. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]

2-Bromopropanoate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopropanoate and its corresponding acid and ester derivatives are pivotal precursors in organic synthesis, offering a versatile platform for the construction of a wide array of complex molecules. The presence of a reactive bromine atom at the α-position to a carbonyl group facilitates a variety of transformations, including nucleophilic substitutions, eliminations, and organometallic reactions. This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, with a focus on its role in the synthesis of pharmaceuticals and agrochemicals.

Introduction

Ethyl 2-bromopropionate, with the chemical formula C5H9BrO2, is a halogenated carboxylic acid derivative that serves as a key building block in organic chemistry.[1] Its utility stems from the strategic placement of a good leaving group (bromide) on the carbon adjacent to an ester functionality, making it an excellent electrophile for a range of nucleophiles. This guide will delve into the core reactions of this compound, including nucleophilic substitution (SN2), Williamson ether synthesis, and the Reformatsky reaction, providing detailed mechanistic insights and practical experimental procedures. Furthermore, it will highlight its significance in the synthesis of biologically active compounds such as amino acids and various pharmaceutical intermediates.[2][3]

Physicochemical Properties of Ethyl this compound

Ethyl 2-bromopropionate is a colorless to pale yellow liquid with a characteristic pungent, fruity odor.[1][4] It is miscible with common organic solvents like ethanol, ether, and chloroform, but has limited solubility in water.[1][4] Proper handling and storage are crucial, as it is a flammable liquid and can cause skin and eye irritation.[5]

| Property | Value | Reference |

| CAS Number | 535-11-5 | [6] |

| Molecular Formula | C5H9BrO2 | [6] |

| Molecular Weight | 181.03 g/mol | [6] |

| Boiling Point | 156-160 °C | [7] |

| Density | 1.394 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.446 | [7] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [5] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |

Key Reactions and Mechanisms

This compound participates in a variety of important organic transformations. The following sections detail the mechanisms and provide experimental protocols for its most common applications.

Nucleophilic Substitution Reactions

The primary reactivity of this compound is centered around nucleophilic substitution, where the bromide ion is displaced by a nucleophile. The reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry if a chiral center is present.

The stereochemical outcome of nucleophilic substitution on 2-bromopropanoic acid can be influenced by the reaction conditions. In the presence of a high concentration of a strong nucleophile, the reaction proceeds via a classic SN2 pathway, resulting in inversion of configuration. However, at low nucleophile concentrations, a neighboring group participation (NGP) mechanism can occur, leading to retention of configuration.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 2-bromopropionate(535-11-5) 1H NMR [m.chemicalbook.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-bromopropionate 99 535-11-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromopropanoates

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2-bromopropanoates, a class of chemical compounds that includes 2-bromopropanoic acid and its various salts and esters. Due to their hazardous nature, strict adherence to safety protocols is imperative to mitigate risks in a laboratory or industrial setting.

Hazard Identification and Classification

2-Bromopropanoates are classified as hazardous materials with multiple risk factors. The specific hazards can vary slightly between the acid, its salts (e.g., sodium 2-bromopropionate), and its esters (e.g., ethyl 2-bromopropionate), but the core dangers are consistent.

Primary Hazards:

-

Corrosivity: Causes severe skin burns and eye damage.[1][2][3]

-

Toxicity: Toxic or harmful if swallowed.[2][3][4][5] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[3]

-

Flammability: Flammable liquid and vapor, particularly for ester forms like ethyl 2-bromopropionate.[1][4][5]

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[5]

Signal Word: Danger[1][2][4][5]

The following DOT script visualizes the logical relationship of the primary hazards associated with 2-bromopropanoates.

Physical and Chemical Properties

A summary of key physical and chemical properties is presented in the table below. Note that some properties are specific to certain forms of 2-bromopropanoate.

| Property | Sodium 2-bromopropionate | Ethyl 2-bromopropionate | 2-Bromopropionic Acid |

| Molecular Formula | C3H4BrNaO2[6][7] | C5H9BrO2[8] | C3H5BrO2[3] |

| Molecular Weight | 174.96 g/mol [6][7] | 181.03 g/mol [8][9] | 152.97 g/mol |

| Boiling Point | 202.6°C at 760 mmHg[6] | Not Available | Not Available |

| Specific Gravity | Not Available | 1.394[8] | Not Available |

| Appearance | Data not available | Liquid with a sharp, pungent odor; may yellow on light exposure[9] | Colorless melt[3] |

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[8][10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[1] All eye protection must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

-

Skin Protection: Handle with chemical-resistant gloves.[1] Wear a complete suit protecting against chemicals; flame-retardant and antistatic protective clothing is recommended for flammable esters.[1]

-

Respiratory Protection: If risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387) in the EU or equivalent in the US).[1] For higher exposures, a full-face supplied-air respirator should be used.[1]

The following diagram illustrates the recommended PPE workflow.

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.[8]

-

Keep away from sources of ignition, including heat, sparks, and open flames.[1][4]

-

Take measures to prevent the buildup of electrostatic charge.[1]

Conditions for Safe Storage:

-

Store away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[1][8]

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap.[11] Seek immediate medical attention.[8] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |

The following diagram outlines the emergency first-aid response procedure.

Accidental Release Measures

Personal Precautions:

-

Wear appropriate personal protective equipment.[1]

Environmental Precautions:

-

Prevent further leakage or spillage if it is safe to do so.[1]

-

Do not let the product enter drains.[1]

Methods for Containment and Cleaning Up:

-

Contain the spillage.

-

Collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations.[5]

-

For flammable esters, an electrically protected vacuum cleaner or wet-brushing can be used.[1]

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

Unsuitable Extinguishing Media:

Specific Hazards:

-

Flammable liquid and vapor.[8] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8]

-

Containers may explode when heated.[8]

-

Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[1][2]

Protective Equipment for Firefighters:

Stability and Reactivity

-

Reactivity: No data is available on specific hazardous reactions under normal conditions.[1]

-

Chemical Stability: The substance is stable under recommended storage conditions.[1] Some forms may be light-sensitive.[5][8]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to light.[1][8]

-

Incompatible Materials: Acids, bases, oxidizing agents, and reducing agents.[1][8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen bromide gas.[1][2]

Toxicological and Ecological Information

-

Acute Toxicity: Toxic or harmful if swallowed.[2][4][5] No specific quantitative data (e.g., LD50) is consistently available across the different forms in the provided search results.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

-

Ecological Information: Prevent the product from entering drains or surface water.[1][5][8] No specific ecological data is available in the search results.

Disposal Considerations

-

Dispose of this material and its container at a licensed professional waste disposal service.[1]

-

Do not mix with other waste.[5]

-

Contaminated packaging should be disposed of as the unused product.[1]

-

All disposal practices must be in accordance with local, regional, and national regulations.[8]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for 2-bromopropanoates. It is essential to consult the specific Safety Data Sheet (SDS) for the particular compound being used and to conduct a thorough risk assessment before commencing any work.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sodium 2-bromopropionate - Safety Data Sheet [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. agilent.com [agilent.com]

Commercial Availability and Synthetic Utility of 2-Bromopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-bromopropanoate and its derivatives, along with detailed experimental protocols for their synthesis and application, particularly within the realm of pharmaceutical development.

Commercial Availability and Suppliers

2-Bromopropanoic acid and its common esters, methyl this compound and ethyl this compound, are readily available from a variety of chemical suppliers. These compounds are offered in various purities and quantities to suit a range of research and development needs. Below is a comparative summary of major suppliers and their typical product offerings.

| Supplier | Product | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 2-Bromopropionic acid | 598-72-1 | 99% | 5g, 25g, 100g, 500g |

| Methyl 2-bromopropionate | 5445-17-0 | 98% | 5g, 25g, 100g | |

| Ethyl 2-bromopropionate | 535-11-5 | 99% | 5g, 25g, 100g, 500g | |

| Thermo Fisher Scientific | 2-Bromopropionic acid | 598-72-1 | 99% | 25g, 100g, 500g |

| Ethyl 2-bromopropionate | 535-11-5 | 98+% | 50g, 250g, 500g | |

| Tokyo Chemical Industry (TCI) | 2-Bromopropionic acid | 598-72-1 | >98.0% | 25g, 100g, 500g |

| Methyl 2-bromopropionate | 5445-17-0 | >98.0% (GC) | 25mL, 100mL, 500mL | |

| Ethyl 2-bromopropionate | 535-11-5 | >98.0% (GC) | 25mL, 100mL, 500mL | |

| Indian Manufacturers (e.g., A B Enterprises, Deep Pharm-Chem) | 2-Bromopropionic acid | 598-72-1 | 99% min | Bulk quantities (e.g., 1 kg, 5 kg, 25 kg) |

| Ethyl 2-bromopropionate | 535-11-5 | Chemical Grade | Bulk quantities (e.g., per kg) | |

| Chinese Manufacturers (e.g., ChemicalBook suppliers) | Methyl 2-bromopropionate | 5445-17-0 | ≥99.0% | Bulk quantities |

| Ethyl 2-bromopropionate | 535-11-5 | - | Bulk quantities |

Experimental Protocols

2-Bromopropanoates are versatile intermediates in organic synthesis. Below are detailed methodologies for key synthetic transformations involving these compounds.

Synthesis of Ethyl this compound from L-Alanine

This procedure details the synthesis of (2S)-bromopropanoic acid via diazotization of L-alanine, followed by Fischer esterification to yield ethyl (2S)-bromopropanoate.[1]

Step 1: Synthesis of (2S)-Bromopropanoic Acid

-

In a three-necked 500 mL round-bottom flask equipped with a stir bar and thermocouple probe, add 50 mL of water, 29.3 g of sodium bromide, and 20 g of L-alanine.

-

Add 75 mL of azeotropic hydrobromic acid. The temperature will rise slightly.

-

Cool the flask in a freezer.

-

Prepare a solution of 46.7 g of sodium nitrite (B80452) dissolved in 67.5 mL of water and allow it to warm to room temperature.

-

Once the reaction flask has cooled, place it in an ice bath and begin dropwise addition of the sodium nitrite solution over one hour, maintaining the internal temperature below 5°C.

-

After the addition is complete, continue stirring in the ice bath for another hour.

-

Remove the ice bath and allow the solution to warm to room temperature for 15 minutes.

-

Extract the aqueous phase with three 100 mL portions of dichloromethane (B109758).

-

Combine the dichloromethane extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the dichloromethane by simple distillation.

-

Remove any residual solvent under high vacuum to yield crude 2-bromopropanoic acid.

Step 2: Synthesis of Ethyl (2S)-Bromopropanoate

-

To the flask containing the crude 2-bromopropanoic acid (approximately 26.8 g), add 50 mL of chloroform (B151607), 27 mL of 95% ethanol, and 3 g of p-toluenesulfonic acid monohydrate.

-

Set up the apparatus for reflux with a Clevenger apparatus charged with 25 mL of chloroform.

-

Heat the mixture to reflux. The chloroform-water azeotrope will co-distill, and the water will be separated in the Clevenger trap, driving the esterification forward.

-

After the reaction is complete (as determined by the cessation of water collection), allow the mixture to cool.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the chloroform by distillation.

-

Purify the crude ethyl this compound by fractional distillation. The bulk of the product typically distills between 164°C and 166°C.[1]

Application in Drug Development: Synthesis of Naproxen

This compound derivatives are crucial building blocks in the synthesis of various pharmaceuticals. A prominent example is the use of a this compound derivative in one of the synthetic routes to Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[2]

The synthesis of Naproxen can be achieved through various pathways. One method involves the reaction of 2-bromo-6-methoxynaphthalene (B28277) with a magnesium this compound derivative.[2]